molecular formula C25H25NO5 B11490891 N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11490891
M. Wt: 419.5 g/mol
InChI Key: MIDCPZNPCJUMAQ-UHFFFAOYSA-N
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Description

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide: is a complex organic compound that features a dibenzofuran moiety linked to a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the dibenzofuran moiety, which can be synthesized via O-arylation reactions followed by cyclization of diaryl ethers . The trimethoxybenzamide group is then introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dibenzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially hydrogenated derivatives.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the trimethoxybenzamide group can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

    Dibenzofuran: A simpler compound with similar structural features but lacking the trimethoxybenzamide group.

    Benzofuran: Another related compound with a single benzene ring fused to a furan ring.

    Naphthofuran: Contains a naphthalene ring fused to a furan ring, offering different electronic properties.

Uniqueness: N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide is unique due to the combination of the dibenzofuran and trimethoxybenzamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1-dibenzofuran-2-ylpropan-2-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H25NO5/c1-15(26-25(27)17-13-22(28-2)24(30-4)23(14-17)29-3)11-16-9-10-21-19(12-16)18-7-5-6-8-20(18)31-21/h5-10,12-15H,11H2,1-4H3,(H,26,27)

InChI Key

MIDCPZNPCJUMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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